N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a bromomethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide typically involves multiple steps. One common approach is the reaction of 2,2’-bifuran with an appropriate hydroxyethylating agent under controlled conditions to introduce the hydroxyethyl group. This intermediate is then reacted with 2-bromo-5-methoxybenzoyl chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient coupling of furan derivatives with benzoyl chlorides under mild conditions, resulting in high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Debrominated benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the bromomethoxybenzamide structure can facilitate binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-2,2’-bifuran: A simpler bifuran derivative with similar structural features.
2,2’-Bifuran-5,5’-dicarboxylic acid: Another bifuran derivative used in polymer synthesis.
N-(Furan-2-ylmethyl)furan-2-carboxamide: A related compound with furan rings and amide functionality
Uniqueness
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide is unique due to its combination of bifuran, hydroxyethyl, and bromomethoxybenzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-23-11-4-5-13(19)12(9-11)18(22)20-10-14(21)15-6-7-17(25-15)16-3-2-8-24-16/h2-9,14,21H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOGBBPTMPJNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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